molecular formula C36H62N2O11 B033785 Neospiramycin CAS No. 102418-06-4

Neospiramycin

Cat. No. B033785
CAS RN: 102418-06-4
M. Wt: 698.9 g/mol
InChI Key: SUBWVHAACKTENX-XLGVTROISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neospiramycin is a macrolide antibiotic and a derivative of spiramycin . It is active against the macrolide-sensitive KB210, but not the macrolide-resistant KB224, strain of S. aureus . It is also active against B. cereus, B. subtilis, M. luteus, E. coli, and K. pneumoniae .


Synthesis Analysis

Neospiramycin (NSPI) is the main metabolite of SPI which results from the hydrolysis of the α-mycarose side chain moiety . NSPI has about 88% antimicrobial activity compared with the parent drug, SPI .


Molecular Structure Analysis

The molecular formula of Neospiramycin is C36H62N2O11 . It has a molecular weight of 698.88 . The structure of Neospiramycin is a 16-membered ring macrolide .


Chemical Reactions Analysis

The study investigated the possibility of the change in the molecular mass of spiramycin due to the intrusion of most commonly used solvents into spiramycin chemical structure during LC-MS/MS analysis . It was revealed that water, ethanol, and methanol as protic solvents can add to the formyl group of spiramycin molecules during standard solutions preparation .


Physical And Chemical Properties Analysis

Neospiramycin is a solid substance . It is soluble in DMSO .

Scientific Research Applications

  • Creating Deaf Animal Models : Neospiramycin is used in scientific research to create deaf animal models for experiments involving intracochlear electrical stimulation, such as with model cochlear prosthesis electrodes (Leake-Jones et al., 1982).

  • Impacting Seed Germination and Growth : It impacts the germination speed and seedling growth of rice seeds and inhibits the gibberellin-induced expression of alpha-amylase in secretory tissues (Kashem et al., 2000).

  • Treating Toxoplasma Infection : Neospiramycin, as a major metabolite of spiramycin, is widely used to treat Toxoplasma infection during pregnancy to reduce the risk of congenital toxoplasmosis in infants (Gratzl et al., 2002).

  • Biosynthesis of Spiramycin : It is involved in the biosynthesis of spiramycin, a 16-membered macrolide antibiotic (Ōmura et al., 1979).

  • Inhibiting Cell Division and Growth : Neomycin, which includes neospiramycin, disrupts mitotic progression in cells of Tradescantia, which may involve polyphosphoinositide cycling (Larsen et al., 1991).

  • Selective Decontamination : Used during selective decontamination of the gastrointestinal tract, it has a selective effect on human faecal flora in vitro (Hazenberg et al., 1984).

  • Antimicrobial Activity : Neospiramycin derivatives have shown antimicrobial activity in vitro with certain derivatives being more active than others (Sano et al., 1984).

  • Analytical Method Development : Methods have been developed using high-performance liquid chromatography (HPLC) for determining spiramycin I and its metabolite neospiramycin I in various substances, which is useful for detecting drug-resistant bacteria (Horie et al., 1999).

Mechanism of Action

Spiramycin, a 16-membered macrolide, inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1:1 stoichiometry . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation .

Safety and Hazards

The safety data sheet for Neospiramycin suggests that it should be stored at -20°C . It also indicates that during accidental release measures, one should wear self-contained respiratory protective device .

properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBWVHAACKTENX-XLGVTROISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@H]3CC[C@@H]([C@H](O3)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016175
Record name Neospiramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neospiramycin

CAS RN

70253-62-2, 102418-06-4
Record name Neospiramycin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neospiramycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102418064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neospiramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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